(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one
CAS No.:
Cat. No.: VC11476184
Molecular Formula: C18H16N2O3S
Molecular Weight: 340.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16N2O3S |
|---|---|
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | (5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C18H16N2O3S/c1-11-3-6-13(7-4-11)19-18-20-17(22)16(24-18)10-12-5-8-14(21)15(9-12)23-2/h3-10,21H,1-2H3,(H,19,20,22)/b16-10- |
| Standard InChI Key | RORJJIDQRPTJKK-YBEGLDIGSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC(=C(C=C3)O)OC)/S2 |
| Canonical SMILES | CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)O)OC)S2 |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of the compound is C₁₈H₁₆N₂O₃S, with a molecular weight of 340.4 g/mol. Its IUPAC name, (5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one, reflects the Z-configuration of the benzylidene group at position 5 and the substitution pattern on the thiazolidinone ring. The presence of a hydroxyl group at the 4-position and a methoxy group at the 3-position of the benzylidene moiety introduces hydrogen-bonding and hydrophobic interactions, respectively, which are critical for molecular recognition in biological systems.
Key Structural Features
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Thiazolidinone Core: A five-membered ring containing sulfur (S) and nitrogen (N) atoms at positions 1 and 3, respectively. The 4-position is occupied by a ketone group, while the 5-position is substituted with a benzylidene group.
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Benzylidene Substituent: A (4-hydroxy-3-methoxyphenyl)methylene group in the Z-configuration, which planarizes the structure and enhances conjugation.
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4-Methylphenylamino Group: An N-linked aromatic amine at position 2, contributing to lipophilicity and potential π-π stacking interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆N₂O₃S |
| Molecular Weight | 340.4 g/mol |
| IUPAC Name | (5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-(4-methylphenyl)imino-1,3-thiazolidin-4-one |
| Canonical SMILES | CC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C=C3)O)OC)S2 |
| InChI Key | RORJJIDQRPTJKK-YBEGLDIGSA-N |
The compound’s solubility profile is influenced by its polar functional groups (hydroxyl, methoxy, and ketone) and aromatic regions. It is likely sparingly soluble in aqueous solutions but may dissolve in polar organic solvents such as dimethyl sulfoxide (DMSO) or methanol.
Synthesis and Characterization
The synthesis of this compound typically employs a Knoevenagel condensation between a thiazolidin-4-one precursor and a suitably substituted benzaldehyde derivative. This reaction proceeds under basic conditions, often using piperidine or ammonium acetate as catalysts, to facilitate the formation of the benzylidene moiety.
Stepwise Synthesis Protocol
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Preparation of Thiazolidin-4-one Precursor: 2-[(4-Methylphenyl)amino]-1,3-thiazol-4(5H)-one is synthesized via cyclization of thiourea derivatives with α-halo ketones.
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Condensation with 4-Hydroxy-3-methoxybenzaldehyde: The precursor reacts with the aldehyde in ethanol or methanol under reflux, with catalytic triethylamine or piperidine, to yield the target compound.
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Purification: Crude product is purified via recrystallization or column chromatography, with typical yields exceeding 70%.
Mechanistic Insight: The Knoevenagel reaction involves deprotonation of the active methylene group in the thiazolidinone, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent dehydration forms the conjugated benzylidene group, stabilized by resonance with the aromatic ring.
Biological Activities and Research Findings
While specific biological data for this compound remains limited, structural analogs within the thiazolone class exhibit diverse pharmacological activities, including tyrosinase inhibition, anticancer effects, and antimicrobial properties . The benzylidene-thiazolidinone scaffold is known to interact with enzymes containing metal cofactors or redox-active sites, such as xanthine oxidase or cyclooxygenase-2 (COX-2).
Hypothesized Mechanisms of Action
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Anticancer Potential: Thiazolone derivatives often intercalate DNA or inhibit topoisomerases, leading to apoptosis in cancer cells. The methoxy and hydroxyl groups may enhance binding to kinase domains.
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Antioxidant Activity: The phenolic hydroxyl group could scavenge free radicals, while the conjugated system may stabilize radical intermediates.
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Enzyme Inhibition: Molecular docking studies suggest that the thiazolidinone ring coordinates with metal ions in enzyme active sites, as seen in similar compounds targeting α-glucosidase or acetylcholinesterase .
Comparative Analysis with Related Thiazolones
To contextualize this compound’s potential, Table 2 contrasts its properties with those of structurally related analogs:
The Z-configuration of the benzylidene group in the target compound may confer stereoselective binding compared to E-isomers, as observed in other systems .
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